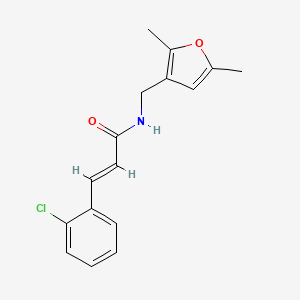

![molecular formula C22H19ClFNO2 B2595953 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide CAS No. 1396883-90-1](/img/structure/B2595953.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

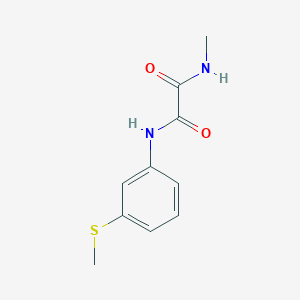

The compound is a complex organic molecule that includes a biphenyl group, a hydroxypropyl group, and a fluorobenzamide group . Biphenyl is an organic compound that forms colorless crystals and is used as a starting material for the production of a host of other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Suzuki coupling . This method involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The biphenyl group consists of two connected phenyl rings . The hydroxypropyl group contains a hydroxyl (-OH) group attached to a propyl group, and the fluorobenzamide group contains a fluorine atom and an amide group attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reactants involved. Biphenyl compounds, for example, are known to undergo various reactions, including electrophilic aromatic substitution and oxidative coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Biphenyl, for example, is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial for antibacterial activity. N-heterocycles in benzo-heterocycles exhibited optimal activity .

- Minor Uses : PCBs were also incorporated in other products, such as NCR Paper (<4%) and various plasticizer applications (approximately 9%) .

Antibacterial Agents

Capacitors and Transformers

Polymerization Catalysts

Safety and Hazards

Future Directions

While specific future directions for this compound are not available, research in the field of organic chemistry continues to explore the synthesis and applications of complex organic molecules. For example, aggregation-induced emission (AIE) is a photophysical phenomenon that has been exploited for various applications, from organic electronics to biomedical research .

Mechanism of Action

Target of Action

The primary target of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide interacts with its targets (PD-1 and PD-L1) by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, allowing T cells to remain active and continue attacking cancer cells . The compound’s interaction with its targets results in changes to the immune response, potentially enhancing the body’s ability to fight cancer .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical regulator of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can prevent the downregulation of T-cell activity, allowing for a more robust immune response . The downstream effects of this include enhanced T-cell activity and potentially improved outcomes in cancer treatment .

Pharmacokinetics

As a small molecule, it is expected to have good oral bioavailability and tissue penetration . These properties could potentially enhance its effectiveness as a therapeutic agent by ensuring that it can reach its targets within the body .

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide’s action primarily involve the enhancement of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, the compound can prevent the downregulation of T-cell activity, leading to a more robust immune response . This can potentially result in improved outcomes in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide. For instance, the presence of other molecules in the body can affect the compound’s ability to reach its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and effectiveness . Understanding these environmental influences is crucial for optimizing the use of the compound in therapeutic applications .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFNO2/c1-22(27,14-25-21(26)19-12-11-18(24)13-20(19)23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,27H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINCKBPRGGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)

![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)